Cas no 2716849-07-7 (cis-2-Methoxymethyl-cyclopentylamine hydrochloride)
cis-2-Methoxymethyl-cyclopentylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- cis-2-Methoxymethyl-cyclopentylamine hydrochloride
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- MDL: MFCD28098088
- Inchi: 1S/C7H15NO.ClH/c1-9-5-6-3-2-4-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1
- InChI Key: PIXARWSNDGVPEL-LEUCUCNGSA-N
- SMILES: C([C@@H]1CCC[C@@H]1N)OC.Cl
cis-2-Methoxymethyl-cyclopentylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0972S-1g |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 97% | 1g |
¥12066.64 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0972S-5g |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 97% | 5g |
¥42670.43 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0972S-500mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 97% | 500mg |
¥7344.91 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0972S-250mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 97% | 250mg |
¥4109.65 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0972S-100mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 97% | 100mg |
¥2492.02 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0972S-50mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 97% | 50mg |
¥1687.58 | 2025-01-20 | |
| eNovation Chemicals LLC | Y1122363-100mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 95% | 100mg |
$325 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1122363-250mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 95% | 250mg |
$525 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1122363-500mg |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 95% | 500mg |
$940 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1122363-1g |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride |
2716849-07-7 | 95% | 1g |
$1545 | 2024-07-28 |
cis-2-Methoxymethyl-cyclopentylamine hydrochloride Suppliers
cis-2-Methoxymethyl-cyclopentylamine hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on cis-2-Methoxymethyl-cyclopentylamine hydrochloride
Cis-2-Methoxymethyl-Cyclopentylamine Hydrochloride: A Comprehensive Overview
The compound cis-2-Methoxymethyl-cyclopentylamine hydrochloride (CAS No. 2716849-07-7) is a significant molecule in the field of organic chemistry, particularly within the realms of pharmaceuticals and fine chemicals. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention due to its potential applications in drug development and as an intermediate in chemical synthesis. In this article, we delve into the structural features, synthesis methods, pharmacological properties, and recent advancements related to cis-2-Methoxymethyl-cyclopentylamine hydrochloride.
Cis-2-Methoxymethyl-cyclopentylamine hydrochloride is a chiral compound, meaning it exists in two non-superimposable mirror image forms (enantiomers). The "cis" designation refers to the spatial arrangement of substituents on the cyclopentane ring. Specifically, the methoxymethyl group (-CH₂OCH₃) and the amine group (-NH₂) are positioned on the same side of the ring. This stereochemistry is crucial as it can significantly influence the compound's biological activity and chemical reactivity. The hydrochloride salt form indicates that the amine group is protonated, which enhances solubility in aqueous solutions—a property often desirable in pharmaceutical formulations.
The synthesis of cis-2-Methoxymethyl-cyclopentylamine hydrochloride typically involves multi-step processes that highlight the principles of stereochemical control. One common approach begins with the preparation of cyclopentane derivatives, followed by selective alkylation or substitution reactions to introduce the methoxymethyl group. The final step involves protonation of the amine group to form the hydrochloride salt. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses, reducing costs and improving yields.
Pharmacologically, cis-2-Methoxymethyl-cyclopentylamine hydrochloride exhibits interesting properties that make it a valuable lead compound for drug discovery. Studies have shown that it possesses moderate bioactivity against certain enzymes and receptors, suggesting potential applications in treating conditions such as inflammation or neurological disorders. However, further research is required to fully elucidate its mechanism of action and optimize its therapeutic profile.
One area of active research is exploring the use of cis-2-Methoxymethyl-cyclopentylamine hydrochloride as a building block for more complex molecules. Its cyclopentane ring provides a rigid framework that can be functionalized with additional groups to enhance bioavailability or target specificity. For instance, recent studies have investigated its utility in constructing peptidomimetics—compounds designed to mimic peptide functions while overcoming some of their limitations.
In terms of applications beyond pharmacology, cis-2-Methoxymethyl-cyclopentylamine hydrochloride has found use in academic research for studying stereochemical effects on molecular interactions. Its well-defined structure makes it an ideal candidate for computational modeling and experimental studies aimed at understanding non-covalent interactions such as hydrogen bonding and π-interactions.
From an industrial perspective, the production of cis-2-Methoxymethyl-cyclopentylamine hydrochloride requires stringent quality control measures to ensure consistent enantiomeric purity. Advanced analytical techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify product integrity. These methods also aid in troubleshooting during scale-up processes from laboratory to industrial scales.
Looking ahead, ongoing research into cis-2-Methoxymethyl-cyclopentylamine hydrochloride focuses on expanding its utility through derivatization and exploring novel synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from a research tool to a clinically relevant compound.
In conclusion, cis-2-Methoxymethyl-cyclopentylamine hydrochloride stands out as a versatile molecule with promising applications across multiple disciplines. Its unique stereochemistry, combined with advances in synthetic methodologies and pharmacological insights, positions it as a key player in future innovations within organic chemistry and drug discovery.
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